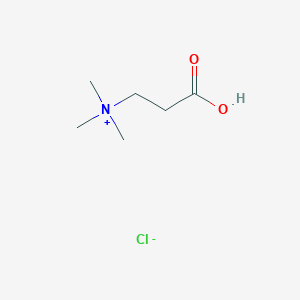
(2-Carboxyethyl)trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Carboxyethyl)trimethylammonium chloride is a quaternary ammonium compound with a carboxyethyl group attached to the nitrogen atom. This compound is known for its cationic nature and is widely used in various chemical and biological applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carboxyethyl)trimethylammonium chloride typically involves the quaternization of trimethylamine with a carboxyethyl halide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{Cl-CH}_2\text{CH}_2\text{COOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{CH}_2\text{COOH} \cdot \text{Cl}^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions: (2-Carboxyethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange resins or other halide salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium salts with different anions.
科学研究应用
(2-Carboxyethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of cationic surfactants and antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning properties.
作用机制
The mechanism of action of (2-Carboxyethyl)trimethylammonium chloride involves its interaction with negatively charged molecules and surfaces. The cationic nature of the compound allows it to bind to anionic sites, disrupting the structure and function of biological membranes or facilitating the transfer of reactants in chemical reactions. This interaction is crucial in its role as an antimicrobial agent and phase transfer catalyst.
相似化合物的比较
(2-Hydroxyethyl)trimethylammonium chloride: Similar structure but with a hydroxyethyl group instead of a carboxyethyl group.
(2-Methoxyethyl)trimethylammonium chloride: Contains a methoxyethyl group.
(2-Aminoethyl)trimethylammonium chloride: Features an aminoethyl group.
Uniqueness: (2-Carboxyethyl)trimethylammonium chloride is unique due to its carboxyethyl group, which imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where other quaternary ammonium compounds may not be as effective.
属性
CAS 编号 |
6340-41-6 |
|---|---|
分子式 |
C6H14ClNO2 |
分子量 |
167.63 g/mol |
IUPAC 名称 |
2-carboxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H |
InChI 键 |
GEBHWQYYANEGPE-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCC(=O)O.[Cl-] |
相关CAS编号 |
13441-31-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


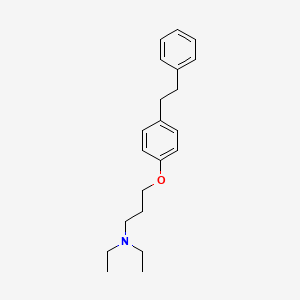
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)
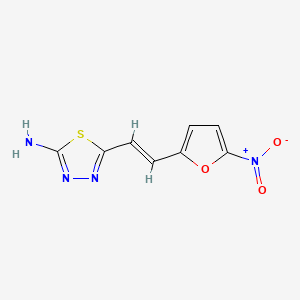

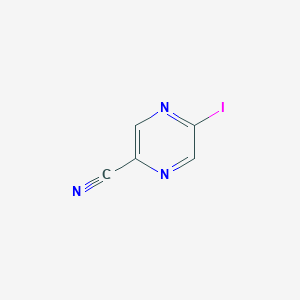

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)
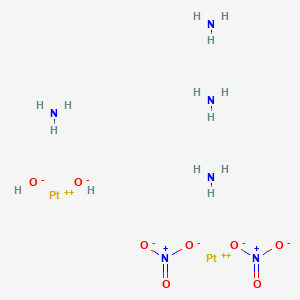
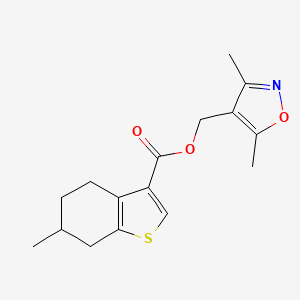
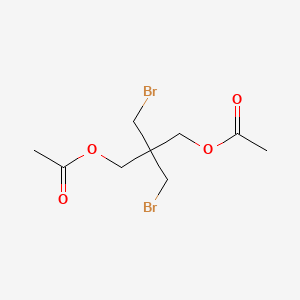
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
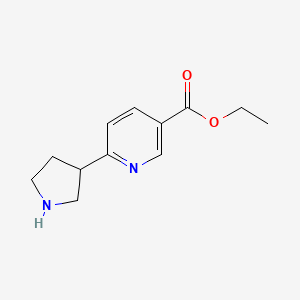
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
